![molecular formula C12H16ClNO2 B1451927 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid CAS No. 1157324-31-6](/img/structure/B1451927.png)

2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid

Overview

Description

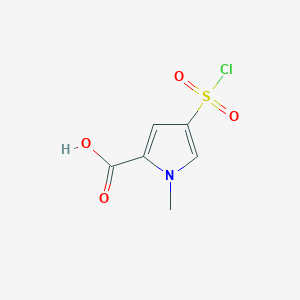

“2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid” is a chemical compound with the molecular formula C12H16ClNO2 . It has a molecular weight of 241.72 .

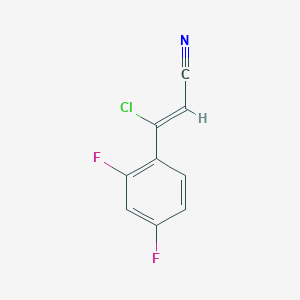

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core, which is a benzene ring attached to a carboxylic acid group. This core is substituted at the 2nd position by a chlorine atom and at the 5th position by an amino group that is further substituted by a 3-methylbutan-2-yl group .Scientific Research Applications

1. Aromatic Compound Analysis in Fermented Foods

A study by Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway, which involves the conversion of amino acids into alcohols and acids by microbial enzymes. This pathway is significant in understanding the formation of aromatic compounds in fermented foods, including those derived from 2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid derivatives (Matheis, Granvogl, & Schieberle, 2016).

2. Synthesis and Antimicrobial Activity

Chaitanya et al. (2017) conducted research on the synthesis and characterization of certain derivatives of this compound, evaluating their antimicrobial activities. The study highlights the potential of these compounds in combating various bacterial and fungal infections (Chaitanya, Guguloth, Damodhar, & An, 2017).

3. Plant Growth Regulation

A study by Pybus, Smith, Wain, and Wightman (1959) investigated the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids in plant growth. This research is relevant in understanding the role of similar compounds, like this compound, in plant growth regulation (Pybus, Smith, Wain, & Wightman, 1959).

4. Fluorescence-Based Biological Imaging

A 2006 study by Nolan, Jaworski, Racine, Sheng, and Lippard discussed the synthesis and characterization of fluorescent sensors, including derivatives of this compound. These sensors are used for detecting Zn(II) ions in biological systems, demonstrating the compound’s application in bioimaging and molecular biology (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

5. Interaction with Proteins

Research by Thakare, Tekade, Pisudde, and Pande (2018) explored the interaction of carboxamide derivatives of amino acids, including compounds similar to this compound, with Bovine Serum Albumin (BSA). This study is significant for understanding the binding and interaction of these compounds with proteins, which has implications in pharmacology and biochemistry (Thakare, Tekade, Pisudde, & Pande, 2018).

properties

IUPAC Name |

2-chloro-5-(3-methylbutan-2-ylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-7(2)8(3)14-9-4-5-11(13)10(6-9)12(15)16/h4-8,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMSHFJDCRLMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

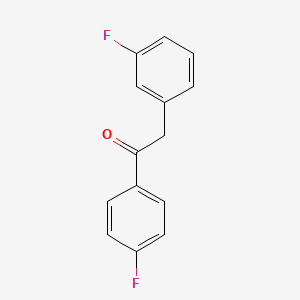

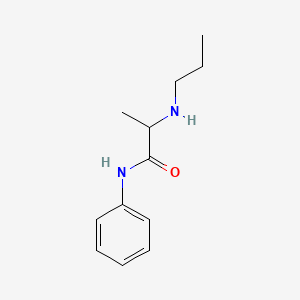

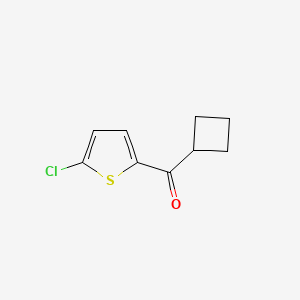

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B1451848.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)

![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1451854.png)

![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)

![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)